molecular formula C20H25N3O4S B5209940 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

Katalognummer B5209940
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: IMAULYSDJYSPQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling and is involved in various cellular processes, including proliferation, differentiation, and survival of B cells. TAK-659 has been shown to have promising results in preclinical studies, and its potential therapeutic applications are being explored in the treatment of various autoimmune diseases and cancers.

Wirkmechanismus

TAK-659 selectively inhibits 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide by binding to the enzyme's active site and preventing its activation. This compound is a key regulator of B-cell receptor signaling, and its inhibition leads to the suppression of B-cell activation, proliferation, and survival. This, in turn, leads to the suppression of the immune response and the prevention of autoimmune diseases and cancers.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant effects on various biochemical and physiological processes. The compound has been shown to inhibit B-cell activation, proliferation, and survival, leading to the suppression of the immune response. TAK-659 has also been shown to induce apoptosis in B-cell malignancies, leading to their regression. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. The compound is highly selective for 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide and has been shown to have potent inhibitory activity in preclinical studies. TAK-659 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are also some limitations to the use of TAK-659 in lab experiments. The compound has limited solubility in aqueous solutions, which may limit its use in certain experimental setups. Additionally, TAK-659 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several future directions for the study of TAK-659. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has shown promising results in preclinical studies, and its potential therapeutic applications in these diseases are being explored. Another potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has shown significant activity in preclinical studies, and its potential use in combination with other therapies is being investigated. Finally, the safety and efficacy of TAK-659 in humans are not yet fully understood, and further clinical trials are needed to evaluate its potential use in the treatment of various diseases.

Synthesemethoden

TAK-659 can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 4-piperidone with 4-chlorobenzaldehyde to form an intermediate compound, which is then reacted with 2-(1,3-thiazol-4-yl)ethylamine to form the desired product. The final step involves the introduction of a methoxyacetyl group at the piperidine nitrogen to yield TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models for its potential applications in the treatment of various autoimmune diseases and cancers. The compound has been shown to be a potent inhibitor of 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide, which is a key regulator of B-cell receptor signaling. Inhibition of this compound has been shown to have therapeutic potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

Eigenschaften

IUPAC Name

2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-26-12-19(24)23-10-7-16(8-11-23)27-18-5-3-2-4-17(18)20(25)21-9-6-15-13-28-14-22-15/h2-5,13-14,16H,6-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAULYSDJYSPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.